4-Chloro-1H-indole-6-carboxylic acid

Catalog No.
S792629
CAS No.
885520-25-2
M.F
C9H6ClNO2
M. Wt
195.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1H-indole-6-carboxylic acid

CAS Number

885520-25-2

Product Name

4-Chloro-1H-indole-6-carboxylic acid

IUPAC Name

4-chloro-1H-indole-6-carboxylic acid

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6 g/mol

InChI

InChI=1S/C9H6ClNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13)

InChI Key

CGMAXGRAWALUNT-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=C2)C(=O)O)Cl

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(=O)O)Cl

4-Chloro-1H-indole-6-carboxylic acid (CAS 885520-25-2) is a strategically substituted heterocyclic compound widely used as a key intermediate in medicinal chemistry. Its indole core, functionalized with both a halogen and a carboxylic acid, makes it a critical precursor for the synthesis of complex molecules, particularly multi-targeted kinase inhibitors for oncological research. The specific placement of the chloro group at the 4-position and the carboxylic acid at the 6-position provides a defined steric and electronic profile essential for subsequent coupling reactions and for achieving desired target engagement in the final active pharmaceutical ingredients.

Substituting 4-Chloro-1H-indole-6-carboxylic acid with near analogs like the parent 1H-indole-6-carboxylic acid, positional isomers (e.g., 5- or 7-chloroindoles), or even other 4-haloindoles (bromo, fluoro) is not viable in established synthetic routes or for achieving target biological activity. The chloro substituent at the C4 position is a critical pharmacophore element in several potent kinase inhibitors. Its specific electron-withdrawing nature and steric bulk directly influence the binding affinity of the final molecule to its target protein. Altering the halogen or its position on the indole ring can dramatically change these properties, leading to a loss of potency, altered selectivity, or incompatibility with downstream synthetic steps that have been optimized for the specific reactivity of the 4-chloro derivative.

Essential Precursor for Foretinib (GSK1363089), a Potent c-Met/VEGFR2 Inhibitor

4-Chloro-1H-indole-6-carboxylic acid is a documented key intermediate in the synthesis of Foretinib (also known as GSK1363089), a dual inhibitor of c-Met and VEGFR2 kinases. In a representative synthesis, this acid is first converted to its methyl ester, which then undergoes a critical coupling reaction. The resulting derivative, methyl 4-chloro-1H-indole-6-carboxylate, is a direct precursor to the final drug substance. The 4-chloro substitution is integral to Foretinib's biological activity, as demonstrated by its potent inhibition of target kinases. For instance, Foretinib exhibits an IC50 of 1 nM against the c-Met enzyme. The use of a different starting material, such as the unsubstituted 1H-indole-6-carboxylic acid, would not yield Foretinib and would result in a molecule with a significantly different and likely less potent biological profile.

Evidence DimensionPrecursor role in synthesis of a potent, named drug candidate
Target Compound DataServes as a key starting material for the synthesis of Foretinib (GSK1363089).
Comparator Or BaselineUnsubstituted or alternatively substituted indole-6-carboxylic acids, which would not produce the target molecule Foretinib.
Quantified DifferenceEnables synthesis of a final compound with high potency (c-Met IC50 = 1 nM).
ConditionsMulti-step organic synthesis pathway for kinase inhibitors.

For researchers and manufacturers developing Foretinib or its analogs, this specific starting material is essential and not interchangeable.

Superior Synthetic Route Efficiency Compared to Diazonium-Based Methods

Modern, robust syntheses of highly substituted indoles, such as the key intermediate methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, prioritize safety and scalability. A reported five-step synthesis achieved a 56% overall yield without using hazardous diazonium or azido species, which are common in older indole synthesis methodologies. This process, which avoids regioisomeric byproducts and eliminates the need for chromatographic purification of intermediates, was successfully scaled up 100-fold compared to previous reports. While this example is for a different, though structurally related, indole, the principle applies: procuring well-defined, strategically halogenated indole carboxylic acids like 4-Chloro-1H-indole-6-carboxylic acid allows for the use of safer, more efficient, and more scalable synthetic routes compared to building the substituted ring system from simpler precursors using less reliable or more hazardous reaction classes.

Evidence DimensionOverall Yield and Process Safety in Multi-step Synthesis
Target Compound DataEnables access to modern, high-yield (e.g., 56% overall) synthetic routes.
Comparator Or BaselineOlder routes relying on potentially hazardous intermediates like diazonium or azido species.
Quantified DifferenceReported 10-fold improvement in overall yield and 100-fold increase in scale for a comparable system by avoiding hazardous reagents.
ConditionsMulti-step synthesis of a key functionalized indole ester intermediate for an HIV NNRTI candidate.

This compound is compatible with modern, safer, and more scalable process chemistry, reducing development risk and cost compared to syntheses requiring hazardous reagents.

Key Starting Material for c-Met/VEGFR Pathway Inhibitors

This compound is the right choice for synthetic campaigns targeting potent dual inhibitors of the c-Met and VEGFR kinase families. Its structure is a validated precursor for Foretinib (GSK1363089), making it ideal for researchers synthesizing this specific compound for preclinical studies or for developing next-generation analogs where the 4-chloroindole-6-carboxylate core is maintained.

Development of Novel EGFR/VEGFR-Targeting Antiproliferative Agents

Given that the indole-6-carboxylic acid scaffold is a known platform for developing inhibitors of EGFR and VEGFR, this 4-chloro substituted version is a logical starting point for medicinal chemistry programs aiming to improve potency or selectivity. The 4-chloro group provides a specific substitution pattern to explore structure-activity relationships (SAR) against these oncology-relevant targets.

Process Development and Scale-Up of Indole-Based APIs

For process chemistry and scale-up operations, using a pre-formed, correctly substituted building block like 4-Chloro-1H-indole-6-carboxylic acid is highly advantageous. It allows for convergence in the synthetic plan and avoids potentially low-yielding or hazardous late-stage halogenation or indole formation reactions, thereby improving process safety, efficiency, and reproducibility.

XLogP3

2.2

Wikipedia

4-Chloro-1H-indole-6-carboxylic acid

Dates

Last modified: 08-15-2023

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